molecular formula C8H15NO6 B564074 3-Acetamido-3-deoxy-D-allose CAS No. 102185-26-2

3-Acetamido-3-deoxy-D-allose

Cat. No.: B564074
CAS No.: 102185-26-2
M. Wt: 221.209
InChI Key: COOPVYPQMRXUHU-FKSUSPILSA-N
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Description

3-Acetamido-3-deoxy-D-allose: is a monosaccharide derivative characterized by the presence of an acetamido group at the third carbon and the absence of a hydroxyl group at the same position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of D-allose as a starting material, which undergoes a series of chemical transformations to yield the desired compound .

Industrial Production Methods: Industrial production of 3-Acetamido-3-deoxy-D-allose may involve enzymatic processes or microbial fermentation techniques. These methods are designed to optimize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Acetamido-3-deoxy-D-allose involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group plays a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including antibacterial activity .

Comparison with Similar Compounds

  • 3-Acetamido-3-deoxy-D-glucose
  • 3-Acetamido-3-deoxy-D-mannose
  • 3-Acetamido-3-deoxy-D-galactose

Comparison: While these compounds share the acetamido group and the deoxy modification at the third carbon, 3-Acetamido-3-deoxy-D-allose is unique due to its specific stereochemistry and the resulting biological activity. This uniqueness makes it particularly valuable in certain research and industrial applications .

Properties

IUPAC Name

N-[(2R,3R,4S,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-4(12)9-7(5(13)2-10)8(15)6(14)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOPVYPQMRXUHU-FKSUSPILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(C=O)O)C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10721133
Record name 3-Acetamido-3-deoxy-D-allose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10721133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102185-26-2
Record name 3-Acetamido-3-deoxy-D-allose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10721133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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